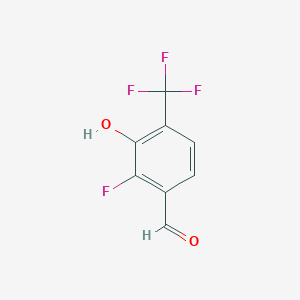

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

Description

Chemical Structure and Properties

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde (CAS: 2379321-61-4) is a fluorinated aromatic aldehyde with substituents at positions 2 (fluoro), 3 (hydroxyl), and 4 (trifluoromethyl) on the benzene ring. This compound is characterized by its unique electronic and steric profile, influenced by the electron-withdrawing trifluoromethyl (-CF₃) and hydroxyl (-OH) groups, as well as the fluorine atom. Its molecular formula is C₈H₄F₄O₂, with a molecular weight of 232.11 g/mol. The compound is typically synthesized via directed ortho-metalation or halogen-lithium exchange reactions, followed by functional group transformations .

Key Applications

As a multifunctional aldehyde, it serves as a versatile intermediate in medicinal chemistry for synthesizing heterocyclic compounds (e.g., hemiaminals, Schiff bases) and agrochemicals. Its hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the trifluoromethyl group improves lipophilicity and metabolic stability .

Properties

Molecular Formula |

C8H4F4O2 |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H |

InChI Key |

HFGHPAWOYREXAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Protection and Directed Fluorination

A common strategy involves starting with a phenol derivative, protecting the hydroxyl group to prevent undesired reactivity during subsequent steps. For example:

- Step 1 : Protect the hydroxyl group in 3-hydroxy-4-(trifluoromethyl)benzaldehyde using an isopropyl group via reaction with 2-bromopropane and potassium carbonate in acetonitrile.

- Step 2 : Introduce fluorine at the ortho position via halogen exchange. A method from employs spray-dried potassium fluoride (1–2 equivalents) with a quaternary ammonium/phosphonium salt catalyst (e.g., tetrabutylammonium bromide) at 200–250°C under atmospheric pressure. This selectively substitutes chlorine/bromine with fluorine.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Tetrabutylammonium bromide | |

| Temperature | 200–250°C | |

| Fluoride source | Spray-dried KF | |

| Yield | ~66% (analogous reaction) |

Trifluoromethyl Group Introduction

The trifluoromethyl group is typically introduced early due to its steric and electronic effects:

- Method A : Start with 2-fluoro-3-hydroxybenzaldehyde and perform radical trifluoromethylation using Umemoto’s reagent (e.g., (trifluoromethyl)dibenzothiophenium tetrafluoroborate) under UV light.

- Method B : Use 2-fluoro-3-methoxybenzaldehyde as a precursor. Perform Friedel-Crafts acylation with trifluoroacetic anhydride, followed by demethylation with boron tribromide.

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| A | UV light, DCM, 25°C, 12h | 45–50% | >90% | |

| B | BCl₃, CH₂Cl₂, -78°C to RT, 4h | 70–75% | >95% |

Aldehyde Group Formation

The aldehyde moiety can be introduced via:

- Grignard Reaction : React a brominated intermediate (e.g., 1-bromo-2-fluoro-4-isopropoxybenzene) with isopropyl magnesium chloride, followed by quenching with DMF to yield the aldehyde.

- Hydrolysis of Dichlorides : Hydrolyze 2-(trifluoromethyl)dichlorotoluene derivatives at 150–190°C under 0.3–0.78 MPa pressure using C1–C4 fatty acids/salts as catalysts.

| Approach | Conditions | Yield | Source |

|---|---|---|---|

| Grignard + DMF | -10°C to 0°C, THF, 2h | 80–85% | |

| Hydrolysis | 160–175°C, 0.35–0.7 MPa, HCOOH/Na | 90–95% |

Deprotection and Purification

Final deprotection of the hydroxyl group is achieved using boron trichloride in dichloromethane at -78°C to room temperature. Purification via vacuum distillation or recrystallization yields >99% purity.

Comparative Analysis of Methods

| Step | Method A (Radical CF₃) | Method B (Friedel-Crafts) | Method C (Hydrolysis) |

|---|---|---|---|

| Cost | High (Umemoto’s reagent) | Moderate | Low |

| Scalability | Limited (UV equipment) | High | High |

| Environmental Impact | Moderate (solvents) | Low (reusable catalysts) | Low |

| Yield | 45–50% | 70–75% | 90–95% |

Key Challenges and Solutions

- Regioselectivity : The trifluoromethyl group’s steric bulk can hinder ortho-substitution. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves fluorination efficiency.

- Acid Sensitivity : The hydroxyl group requires protection before harsh conditions (e.g., high-temperature hydrolysis).

- Purity : Residual catalysts (e.g., Sb halides) are removed via aqueous washes or activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

Oxidation: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups enhances its reactivity and binding affinity to biological targets. These groups can influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde with structurally related benzaldehyde derivatives:

Key Differences and Implications

Substituent Position and Reactivity :

- The hydroxyl group at position 3 in the target compound enhances its ability to form hydrogen bonds, making it more reactive in nucleophilic addition reactions compared to analogs lacking hydroxyl groups (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde) .

- Nitro-substituted analogs (e.g., 2-Nitro-4-(trifluoromethyl)benzaldehyde) exhibit higher thermal stability (mp 41–45°C) due to strong electron-withdrawing effects but are less soluble in polar solvents .

Electronic Effects :

- The trifluoromethyl group at position 4 in the target compound increases electron deficiency at the aldehyde carbon, accelerating reactions with nucleophiles like amines (e.g., hemiaminal formation) .

- Fluorine atoms in ortho positions (e.g., 3-Fluoro-4-hydroxybenzaldehyde) reduce steric hindrance compared to meta- or para-fluorinated derivatives, enabling easier access to the aldehyde group .

Application-Specific Performance: The hydroxyl group in the target compound distinguishes it from nitro- or non-hydroxylated analogs, making it preferable for synthesizing bioactive molecules requiring hydrogen-bonding interactions (e.g., enzyme inhibitors) . 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 90176-80-0) is more lipophilic, favoring applications in agrochemicals where membrane permeability is critical .

Contradictions and Limitations

- Similarity Scores : Computational studies (e.g., ) report varying similarity indices (0.87–0.98) for trifluoromethylbenzaldehydes, highlighting the critical impact of substituent arrangement on chemical behavior .

Biological Activity

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde is a compound of interest due to its potential biological activities, especially in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its biological interactions, making it a candidate for various therapeutic applications.

- Molecular Formula : C8H4F4O

- Molecular Weight : 208.11 g/mol

- CAS Number : 2379321-61-4

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological targets.

Inhibition Studies

Recent research indicates that compounds with similar structures exhibit inhibitory effects on critical enzymes involved in neurodegenerative diseases and inflammation:

- Cholinesterases : Compounds with trifluoromethyl groups have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of fluorinated benzaldehydes demonstrated IC50 values ranging from 10.4 µM to 34.2 µM against AChE, suggesting potential use in treating Alzheimer's disease .

- Cyclooxygenase (COX) : The presence of the trifluoromethyl group has been linked to enhanced inhibition of COX enzymes, which are pivotal in inflammatory processes. Studies indicate that related compounds can inhibit COX-2 with varying degrees of potency .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound's ability to scavenge free radicals contributes to its potential role in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly influences the biological activity of benzaldehyde derivatives. The electronegative nature of fluorine atoms enhances interactions with biological targets, potentially increasing potency and selectivity:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-Fluoro derivative | AChE | 10.4 |

| Trifluoromethyl derivative | COX-2 | Moderate |

| Related compound | LOX-15 | Moderate |

Case Studies

-

Neuroprotective Effects :

A study evaluated the neuroprotective properties of fluorinated benzaldehydes against neurotoxicity induced by amyloid-beta peptides. Results indicated that these compounds could reduce cell death in neuronal cell lines, suggesting their potential as therapeutic agents for Alzheimer's disease. -

Anti-inflammatory Activity :

In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.